molecular formula C17H18BrNO2 B1661446 tert-butyl N-(4-bromophenyl)-N-phenylcarbamate CAS No. 911293-26-0

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate

Cat. No.: B1661446
CAS No.: 911293-26-0
M. Wt: 348.2
InChI Key: LSAQBBSMSWPVOL-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate: is an organic compound with the molecular formula C11H14BrNO2. It is a white to light yellow powder or crystalline solid. This compound is often used in organic synthesis and serves as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate can undergo nucleophilic substitution reactions, particularly at the bromine atom

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate primarily involves its role as a protecting group in organic synthesis. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step synthetic pathways .

Properties

IUPAC Name

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAQBBSMSWPVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214466
Record name 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911293-26-0
Record name 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911293-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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